2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a pyrimidine ring substituted with a dimethylamino group, a spirocyclic azaspirodecane moiety, and a carboxylic acid functional group. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Scientific Research Applications
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or amidine derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination of the pyrimidine ring using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Formation of the Spirocyclic Structure: The spirocyclic azaspirodecane moiety can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Spirocyclic Compounds: Other spirocyclic compounds with different substituents can have similar structural properties and applications.
Uniqueness
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of a dimethylamino-substituted pyrimidine ring, a spirocyclic azaspirodecane moiety, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-[6-(dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19(2)13-8-14(18-11-17-13)20-9-12(15(21)22)16(10-20)6-4-3-5-7-16/h8,11-12H,3-7,9-10H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSIFBKMHUBYNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C3(C2)CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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